molecular formula C15H18FNO5S2 B2618528 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034616-43-6

2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2618528
CAS No.: 2034616-43-6
M. Wt: 375.43
InChI Key: SHLSWYFBXRAWTF-UHFFFAOYSA-N
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Description

2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of fluorinated aromatic, sulfonamide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the key intermediatesThe thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling . The final step involves the etherification of the intermediate with ethan-1-ol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.

    Medicine: It may have potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking its activity. The fluorine and sulfonamide groups could play key roles in binding to the enzyme, while the thiophene moiety could enhance the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-methoxybenzenesulfonamide
  • Thiophene-3-yl-ethanol
  • 5-fluoro-2-methoxybenzenesulfonamide

Uniqueness

2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both a fluorinated aromatic ring and a thiophene moiety makes it particularly interesting for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S2/c1-21-13-3-2-12(16)8-15(13)24(19,20)17-9-14(22-6-5-18)11-4-7-23-10-11/h2-4,7-8,10,14,17-18H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSWYFBXRAWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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